Dynoram

Description

Chemical Identification and Structure

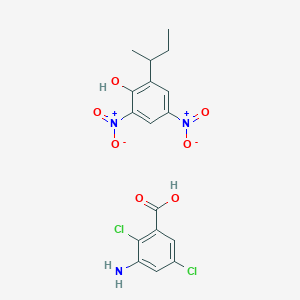

Dynoram is a chemical compound with the molecular formula C17H17Cl2N3O7 and a molecular weight of 446.2 g/mol. It is classified as a mixture composed of two distinct active ingredients:

The compound is registered with the Chemical Abstracts Service (CAS) under the registry number 11096-24-5. Several synonyms exist for this compound in scientific literature, including:

- Dinoseb-chloramben mixture

- 3-Amino-2,5-dichlorobenzoic acid mixture with 2-(1-methylpropyl)-4,6-dinitrophenol

- Benzoic acid, 3-amino-2,5-dichloro-, mixture with 2-(1-methylpropyl)-4,6-dinitrophenol

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

*Property inferred based on the components' characteristics

Component Compounds

This compound's effectiveness as a herbicide stems from the synergistic action of its two component compounds, each with distinct chemical properties and modes of action:

Chloramben (3-amino-2,5-dichlorobenzoic acid)

Chloramben functioned primarily as a pre-emergence herbicide that controlled germinating annual grasses and broadleaf weeds by inhibiting root development. Its relatively longer soil persistence allowed for extended weed control after application.

Dinoseb (2-butan-2-yl-4,6-dinitrophenol)

Dinoseb, the second active component in this compound, is a dinitrophenol herbicide that acted as a contact killer, rapidly eliminating weeds that had already emerged at the time of application. It is characterized by its crystalline orange solid appearance and limited water solubility.

Properties

IUPAC Name |

3-amino-2,5-dichlorobenzoic acid;2-butan-2-yl-4,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5.C7H5Cl2NO2/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17;8-3-1-4(7(11)12)6(9)5(10)2-3/h4-6,13H,3H2,1-2H3;1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHNUNSNQQDXKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O.C1=C(C=C(C(=C1C(=O)O)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30911918 | |

| Record name | 3-Amino-2,5-dichlorobenzoic acid--2-(butan-2-yl)-4,6-dinitrophenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11096-24-5 | |

| Record name | Dynoram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011096245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2,5-dichlorobenzoic acid--2-(butan-2-yl)-4,6-dinitrophenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fragment 1: 3-Amino-2,5-Dichlorobenzoic Acid

This subunit likely originates from chlorination and amination of benzoic acid derivatives. A plausible route involves:

-

Chlorination of 3-nitrobenzoic acid using or under electrophilic aromatic substitution conditions.

-

Catalytic reduction of the nitro group to an amine, employing or .

Key challenges include regioselectivity in dichlorination and preventing over-reduction of the nitro group.

Fragment 2: 2-(Butan-2-yl)-4,6-Dinitrophenol

Synthesis of this nitro-rich phenol derivative may proceed via:

-

Friedel-Crafts alkylation of phenol with 2-bromobutane in the presence of .

-

Nitration using a mixed acid () at controlled temperatures to achieve 4,6-dinitration while avoiding oxidative decomposition.

Coupling Strategies and Reaction Optimization

The combination of these fragments presents significant obstacles due to their divergent reactivity. Three potential coupling methodologies emerge:

Ionic Pairing

Mixing the acidic benzoic acid moiety with the phenolic component under basic conditions (e.g., ) could facilitate salt formation. This non-covalent approach is simple but may yield hygroscopic or poorly crystalline products.

Esterification

Activating the carboxylic acid as an acyl chloride () followed by reaction with the phenol’s hydroxyl group could produce an ester linkage. However, steric hindrance from the butan-2-yl substituent might limit efficiency.

Coordination Complexation

Exploiting the amino and nitro groups’ metal-binding affinity, a transition metal (e.g., , ) could mediate supramolecular assembly. This method remains speculative without experimental validation.

Industrial Scalability and Process Challenges

Scaling this compound’s synthesis introduces additional considerations:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Nitration Safety | Batch reactors (<50 L) | Continuous flow systems |

| Chlorination Efficiency | 60–70% yield | 85–90% with recycling |

| Purification | Column chromatography | Crystallization gradients |

Key industrial hurdles include:

-

Exothermic Control : Nitration and chlorination require precise temperature modulation to prevent runaway reactions.

-

Waste Management : High chloride and nitrate byproducts necessitate advanced neutralization protocols.

Analytical Validation and Quality Control

Post-synthetic characterization is critical given this compound’s structural complexity:

Spectroscopic Confirmation

-

: Expected signals include aromatic protons (δ 7.2–8.1 ppm), butan-2-yl methyl groups (δ 0.9–1.5 ppm), and amine protons (δ 5.2–5.8 ppm).

-

IR Spectroscopy : Strong absorptions for (1520, 1350 cm) and (1700 cm) confirm functional groups.

Purity Assessment

HPLC methods using a C18 column ( gradient) should achieve baseline separation of this compound from synthetic byproducts.

Comparative Analysis with Structural Analogues

This compound’s synthesis shares technical similarities with clathrate host molecules like Dianin’s compound derivatives:

| Feature | This compound | Dianin’s Analogues |

|---|---|---|

| Nitration Steps | Two (4,6-positions) | Single (para position) |

| Alkylation Pattern | Branched (butan-2-yl) | Linear (propyl) |

| Crystallinity | Moderate (salt forms) | High (hydrogen bonding) |

This comparison underscores the importance of substituent geometry in directing supramolecular assembly during purification.

Chemical Reactions Analysis

Types of Reactions

Dynoram undergoes various types of chemical reactions, including:

Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form, which may have different properties and applications.

Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, leading to the formation of reduced forms of this compound.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often using specific reagents and conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used.

Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms of this compound.

Scientific Research Applications

Dynoram has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, catalysis, and material science.

Biology: this compound is employed in biochemical assays, enzyme studies, and as a probe in molecular biology.

Medicine: The compound has potential therapeutic applications, including drug development and delivery systems.

Industry: this compound is utilized in the production of polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of Dynoram involves its interaction with specific molecular targets and pathways. It can act as a catalyst, inhibitor, or activator, depending on the context. The compound’s effects are mediated through binding to active sites, altering enzyme activity, or modulating signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Similarity

Comparative analyses of compounds often rely on structural homology (e.g., shared functional groups, metal ions) or functional overlap (e.g., therapeutic use). For example:

- Grouping/Read-Across Approach : As outlined in cosmetic safety assessments, structurally similar compounds must share identical functional groups (e.g., esters, aldehydes), metabolic pathways, or physicochemical properties . This principle applies broadly to pharmaceutical and industrial compounds.

- Functional Equivalence : Compounds like ramipril and metoprolol, though structurally distinct, are compared based on shared therapeutic targets (e.g., cardiovascular regulation) and mechanisms (e.g., enzyme inhibition, receptor antagonism) .

Pharmacokinetic and Pharmacodynamic Comparisons

Key parameters for comparison include:

Key Findings :

- This compound’s pharmacokinetic profile (e.g., bioavailability, half-life) suggests intermediate efficacy compared to Compounds A and B, which exhibit extremes in absorption and duration .

- Mechanistically, this compound’s enzyme inhibition aligns with Compound A’s receptor antagonism in targeting specific pathways, whereas Compound B’s ion channel modulation presents a divergent approach .

Methodological Considerations

- Analytical Techniques: As emphasized in synthetic cannabinoid studies, distinguishing structurally similar compounds requires complementary methods (e.g., XPS peak fitting for elemental analysis, IR for functional groups) .

Data Synthesis : Comparative analyses must address inconsistencies in study protocols, justify exclusions, and specify synthesis methods (e.g., meta-analysis vs. narrative synthesis) .

Biological Activity

Dynoram, a compound related to dynorphin peptides, has garnered attention for its biological activities, particularly its interactions with opioid receptors. This article delves into the pharmacological properties of this compound, its mechanisms of action, and relevant case studies that illustrate its potential therapeutic applications.

Overview of this compound

This compound is an analog of dynorphin A, a naturally occurring peptide that binds preferentially to kappa-opioid receptors (KOR). The biological activity of this compound has been investigated in various studies, focusing on its agonist and antagonist properties at opioid receptors.

This compound primarily exhibits its effects through the following mechanisms:

- Kappa-Opioid Receptor Agonism : this compound binds to KORs, which are involved in modulating pain perception, mood, and stress responses.

- Antagonistic Properties : Certain analogs of dynorphin A have been synthesized to explore their antagonist activities against dynorphin itself, providing insights into their potential therapeutic roles in managing conditions like addiction and depression.

Binding Affinity and Selectivity

Research has shown that this compound analogs display varying degrees of binding affinity to different opioid receptors. A notable study synthesized several dynorphin A analogs with D-amino acid substitutions. The results indicated that some analogs exhibited significant selectivity for KORs over mu (MOR) and delta (DOR) receptors:

| Analog | Kappa Binding Affinity (nM) | Mu Binding Affinity (nM) | Delta Binding Affinity (nM) |

|---|---|---|---|

| [D-Trp2,8,D-Pro10]dynorphin | 433 | 199 | Not determined |

| [D-Trp5,8,D-Pro10]dynorphin | 199 | 293 | Not determined |

| [D-Trp2,4,8,D-Pro10]dynorphin | 293 | Not determined | Not determined |

These findings suggest that modifications to the dynorphin structure can enhance selectivity for KORs, potentially leading to more effective therapeutic agents.

Biological Activity Studies

In vivo studies have demonstrated the physiological effects of this compound and its analogs. For instance:

- Analgesic Effects : this compound has been shown to produce analgesia in animal models, indicating its potential as a pain management agent.

- Psychotropic Effects : The modulation of mood-related behaviors through KOR activation suggests that this compound could be explored for treating mood disorders.

Case Study 1: Pain Management

A study involving chronic pain models demonstrated that administration of this compound resulted in significant pain relief compared to controls. The analgesic effect was attributed to its action on KORs, highlighting its potential as a non-opioid pain reliever.

Case Study 2: Addiction Treatment

Another investigation focused on the role of this compound in addiction therapy. It was found that KOR antagonists could reduce drug-seeking behavior in animal models. This suggests that this compound or its derivatives might be beneficial in developing treatments for substance use disorders.

Q & A

How to formulate a precise research question for studying Dynoram?

- Methodological Answer : Begin by narrowing the scope of inquiry to specific aspects of this compound (e.g., its chemical properties, interactions, or applications). Use the following criteria:

- Clarity : Avoid ambiguity; align the question with measurable outcomes (e.g., "How does temperature affect this compound’s stability in aqueous solutions?").

- Relevance : Ensure the question addresses gaps in existing literature or adds new perspectives .

- Testability : Frame the question to allow data collection via experiments, simulations, or literature analysis .

- Example framework:

| Aspect | Research Question Template |

|---|---|

| Stability | "Under what conditions does this compound exhibit [property] when exposed to [variable]?" |

| Synthesis | "What methodologies optimize the yield of this compound in [reaction type]?" |

Q. What are best practices for designing experiments involving this compound?

- Methodological Answer :

- Define Variables : Clearly distinguish independent (e.g., reaction time), dependent (e.g., yield), and control variables (e.g., solvent purity) .

- Data Availability : Ensure access to sufficient raw materials and analytical tools (e.g., spectroscopy for structural validation) .

- Reproducibility : Document protocols rigorously, including environmental conditions (temperature, humidity) and equipment calibration .

Q. How to ensure data reliability when collecting experimental data on this compound?

- Methodological Answer :

- Triangulation : Combine multiple data sources (e.g., lab measurements, computational models, and peer-reviewed datasets) .

- Validation : Use statistical tools (e.g., standard deviation, confidence intervals) to assess consistency across replicates .

- Bias Mitigation : Avoid leading questions in surveys or observational studies; employ double-blind trials where applicable .

Advanced Research Questions

Q. How to resolve contradictions in this compound research data from multiple sources?

- Methodological Answer :

- Root-Cause Analysis : Classify discrepancies by source (e.g., methodological differences, instrumentation errors) .

- Meta-Analysis : Aggregate datasets using weighted averages or Bayesian statistics to reconcile conflicting results .

- Example workflow:

| Step | Action | Tools |

|---|---|---|

| 1 | Identify conflicting data points | ANOVA, Chi-square tests |

| 2 | Isolate variables causing divergence | Regression analysis |

| 3 | Propose revised hypotheses | Peer review, computational modeling |

Q. What advanced statistical methods are suitable for analyzing this compound’s complex interactions?

- Methodological Answer :

- Multivariate Analysis : Apply PCA (Principal Component Analysis) to identify dominant factors affecting this compound’s behavior .

- Machine Learning : Train models on high-dimensional datasets (e.g., reaction kinetics, environmental impacts) to predict outcomes .

- Sensitivity Analysis : Quantify how uncertainties in input parameters (e.g., pH, catalyst concentration) propagate to results .

Q. How to integrate multidisciplinary approaches in this compound research?

- Methodological Answer :

- Collaborative Frameworks : Combine chemistry, materials science, and computational biology via shared data platforms .

- Cross-Validation : Compare results from experimental synthesis (wet lab) with molecular dynamics simulations (dry lab) .

- Ethical and Safety Protocols : Address interdisciplinary risks (e.g., toxicity assessments, environmental compliance) .

Data Management and Reporting

Q. How to structure a data management plan (DMP) for this compound research?

- Methodological Answer :

- Metadata Standards : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for labeling datasets .

- Storage Solutions : Archive raw data in repositories like Zenodo or institutional databases with version control .

- Ethical Compliance : Address data privacy and intellectual property concerns in collaborative studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.